molecular formula C7H8ClNO B580383 3-Chloro-6-methoxy-2-methylpyridine CAS No. 1227593-97-6

3-Chloro-6-methoxy-2-methylpyridine

Cat. No.: B580383
CAS No.: 1227593-97-6
M. Wt: 157.597
InChI Key: IXJSMPUCJIZAHP-UHFFFAOYSA-N
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Description

3-Chloro-6-methoxy-2-methylpyridine (CAS 1227593-97-6) is a chemical compound with the molecular formula C₇H₈ClNO and a molecular weight of 157.60 g/mol . It is a pyridine derivative characterized by chloro, methoxy, and methyl substituents, making it a valuable building block in organic synthesis and pharmaceutical research. This compound is recognized for its role as a key intermediate in the synthesis of more complex molecules . Specifically, related chloro-methoxy-methylpyridine structures are utilized in the synthesis of pharmaceutical intermediates, such as those for proton pump inhibitors like pandoprazole . The presence of multiple functional groups on the pyridine ring allows for further selective chemical modifications, enabling researchers to develop a wide array of target compounds. Suppliers offer this product with a purity of not less than 98% . It is recommended to store the compound in a sealed container under dry, cool conditions to maintain its stability . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use. Researchers are advised to consult the safety data sheet (MSDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-6-methoxy-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-5-6(8)3-4-7(9-5)10-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJSMPUCJIZAHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80727480
Record name 3-Chloro-6-methoxy-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80727480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227593-97-6
Record name 3-Chloro-6-methoxy-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80727480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Halogenated and Alkoxy Pyridine Chemistry Research

The pyridine (B92270) ring is a fundamental scaffold in a vast number of biologically active compounds and functional materials. synblock.comcustchemvip.com The introduction of halogen and alkoxy substituents onto this ring system dramatically expands its synthetic utility and allows for fine-tuning of its physicochemical properties. Halogenated pyridines are crucial building blocks in synthetic chemistry, primarily because the halogen atom can serve as a versatile handle for a wide array of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. google.com

Alkoxy groups, such as the methoxy (B1213986) group present in 3-Chloro-6-methoxy-2-methylpyridine, are significant for their ability to influence the electronic properties of the pyridine ring and to improve characteristics like solubility and metabolic stability in medicinal chemistry contexts. atlantis-press.combeilstein-journals.org The combination of a chloro substituent and a methoxy group on the same pyridine ring, as seen in the title compound, creates a multifunctional platform. This dual functionalization offers chemists the potential for sequential and site-selective modifications, making such compounds valuable intermediates in the synthesis of complex target molecules. google.com

Strategic Importance As a Molecular Framework in Advanced Synthetic Endeavors

While specific, peer-reviewed synthetic applications of 3-Chloro-6-methoxy-2-methylpyridine are not yet widely documented in mainstream chemical literature, its structure points to significant strategic importance as a molecular framework. It is commercially available, indicating its use as a building block in chemical synthesis. synblock.com The strategic value of this compound lies in the distinct reactivity of its substituents, which can be exploited in multi-step synthetic sequences.

The chloro group at the 3-position can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions, to introduce new carbon or nitrogen-based substituents. The methoxy (B1213986) group at the 6-position can potentially be cleaved to reveal a hydroxyl group, offering another site for functionalization. The methyl group at the 2-position can also influence the reactivity of the ring and be a site for further chemical modification. This inherent functionality makes this compound a valuable intermediate for creating libraries of diverse compounds for screening in drug discovery and materials science.

Below are the key properties of this chemical entity:

PropertyValue
Chemical Name This compound
CAS Number 1227593-97-6
Molecular Formula C₇H₈ClNO
Molecular Weight 157.60 g/mol
MDL Number MFCD16610601

Table 1: Physicochemical Properties of this compound. Data sourced from Synblock. synblock.com

Evolution of Research Trajectories for Pyridine Derivatives

Regioselective and Stereoselective Synthesis Approaches

Achieving the desired 2,3,6-substitution pattern on the pyridine ring necessitates careful selection of precursors and reaction pathways to control the placement of each functional group.

Exploration of Precursor Reactivity in Pyridine Ring Formation

The construction of the this compound molecule can be approached either by building the pyridine ring from acyclic precursors or by functionalizing a pre-existing pyridine core. The choice of precursor is critical for directing the regiochemical outcome.

One common strategy involves the cyclization of open-chain compounds. For instance, variations of the Hantzsch or Bohlmann-Rahtz pyridine syntheses could be adapted, although controlling the specific substitution pattern of the target compound can be complex. ijarsct.co.in A more direct and controllable method often involves the modification of a pre-formed heterocyclic ring. A plausible and powerful precursor for this target is a substituted pyridinone, such as 6-methoxy-2-methylpyridin-3-ol or its corresponding pyridone tautomer.

The reactivity of this pyridinone precursor is key. The hydroxyl or keto group at the 3-position can be converted to the chloro group. A classic method for such transformations is the use of chlorinating agents like phosphorus oxychloride (POCl₃). prepchem.comgoogle.com The electronic properties of the methoxy (B1213986) and methyl groups on the ring influence the reactivity of the 3-position, making this a viable transformation.

Another regioselective approach is directed ortho-metallation. In this strategy, a precursor like 2-chloro-5-methoxypyridine could be used. The methoxy group can direct a strong base, such as a lithium alkylamide, to selectively deprotonate the adjacent C-6 position. sigmaaldrich.com Subsequent reaction with a methylating agent would install the methyl group at the desired location. However, the directing effect must be strong enough to favor the C-6 position over the C-4 position.

Below is a table outlining potential precursor strategies.

Table 1: Potential Precursor Strategies for this compound

Precursor CompoundKey TransformationRationale
6-Methoxy-2-methylpyridin-3-olChlorination (e.g., with POCl₃)The hydroxyl group is a good leaving group after activation, allowing for substitution with chlorine. prepchem.comgoogle.com
2-Chloro-5-methoxypyridineDirected ortho-metallation and methylationThe methoxy group directs deprotonation to the adjacent C-6 position for subsequent functionalization.
3-Bromo-2-chloro-6-methoxypyridineSelective cross-coupling (e.g., Stille or Suzuki)The differential reactivity of C-Br vs C-Cl bonds can be exploited to selectively introduce the methyl group at the 3-position, followed by removal of the bromine.
Acyclic 1,5-Dicarbonyl PrecursorsCyclization with an ammonia (B1221849) sourceClassic pyridine synthesis; regioselectivity depends heavily on the precise structure and substitution of the acyclic starting material. ijarsct.co.in

Mechanistic Investigations of Cyclization and Functionalization Pathways

Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and preventing the formation of undesired isomers.

For the chlorination of a pyridinone precursor like 6-methoxy-2-methylpyridin-3-ol with phosphorus oxychloride, the mechanism is believed to proceed through an intermediate phosphate (B84403) ester. The pyridine nitrogen first attacks the electrophilic phosphorus atom of POCl₃. The pyridinone oxygen then displaces a chloride from phosphorus, forming a pyridyl phosphate ester. This intermediate is a much better leaving group than the original hydroxyl group. Finally, a chloride ion attacks the C-3 position of the pyridine ring in an SNAr (Substitution Nucleophilic Aromatic) type reaction, displacing the phosphate group and yielding the final chlorinated product. In some cases, particularly with the use of DMF as a solvent or additive, the reaction can proceed via a Vilsmeier-Haack type mechanism where a Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺, is the active electrophile. google.com

In pathways involving directed ortho-metallation, the mechanism hinges on the coordination of a strong lithium amide base (like lithium diisopropylamide, LDA) to the heteroatom of the directing group (the oxygen of the methoxy group). This proximity effect facilitates the deprotonation of the nearest ortho proton, forming a thermodynamically stable lithiated intermediate. This intermediate is a potent nucleophile that can then react with an electrophile, such as methyl iodide, to form a new C-C bond with high regioselectivity.

Mechanisms of transition-metal-catalyzed cross-coupling reactions, discussed in the next section, involve a catalytic cycle of oxidative addition, transmetallation (for reactions like Suzuki), and reductive elimination to form the new C-C or C-N bond. researchgate.net

Catalytic Approaches to this compound Synthesis

Catalytic methods offer significant advantages over classical stoichiometric reactions, including milder reaction conditions, higher functional group tolerance, and improved atom economy.

Homogeneous and Heterogeneous Catalysis for C-C and C-N Bond Formation

The formation of the C-C bond (for the methyl group) and the functionalization of the pyridine ring can be efficiently achieved using transition-metal catalysis. Both homogeneous and heterogeneous catalysts are employed in modern organic synthesis. uclouvain.be

Homogeneous catalysis , where the catalyst is in the same phase as the reactants, is widely used for pyridine synthesis. Palladium-catalyzed cross-coupling reactions are particularly powerful. For example, a precursor such as 3-bromo-2-chloro-6-methoxypyridine could be subjected to a Suzuki coupling with methylboronic acid or a Stille coupling with trimethyltin (B158744) to introduce the methyl group at the C-3 position. mdpi.com The choice of catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and ligands is critical for achieving high yield and selectivity. acs.org

Heterogeneous catalysis , where the catalyst is in a different phase, offers the significant advantage of easy separation and recycling. beilstein-journals.org For pyridine synthesis, this could involve using palladium nanoparticles supported on charcoal (Pd/C) or encapsulated within Metal-Organic Frameworks (MOFs). csic.es These catalysts can promote C-H activation or cross-coupling reactions. For instance, a C-H arylation could be used to build a substituted pyridine core, although applying this directly to form the target molecule would require a highly specific and selective catalyst.

Table 2: Comparison of Catalytic Systems for Pyridine Functionalization

Catalytic ReactionCatalyst TypeTypical CatalystKey Bond FormedAdvantages
Suzuki CouplingHomogeneousPd(PPh₃)₄, PdCl₂(dppf)C-CHigh functional group tolerance; commercially available reagents. mdpi.com
Stille CouplingHomogeneousPd(PPh₃)₄C-CMild conditions; often insensitive to water.
Buchwald-HartwigHomogeneousPd₂(dba)₃ + LigandC-NEfficient for forming arylamine bonds, useful in building blocks. rsc.org
C-H ActivationHeterogeneousPd/C, Cu-MOFC-C, C-NHigh atom economy; avoids pre-functionalization of substrates. csic.es

Ligand Design and Optimization for Catalytic Transformations

In homogeneous catalysis, the ligands coordinated to the metal center are not mere spectators; they are crucial for controlling the catalyst's activity, stability, and selectivity. csic.es The design and optimization of ligands are central to developing effective synthetic routes.

For palladium-catalyzed cross-coupling reactions, phosphine-based ligands are common. The electronic and steric properties of the phosphine (B1218219) ligand can be "tuned" to promote specific steps in the catalytic cycle. For example:

Electron-rich, bulky phosphines (e.g., tri-tert-butylphosphine, or biarylphosphines like DavePhos) can accelerate the oxidative addition of aryl chlorides and promote the final reductive elimination step, which is often rate-limiting. acs.org

Bidentate (chelating) phosphines (e.g., dppf) can enhance catalyst stability and prevent palladium black precipitation.

N-Heterocyclic Carbenes (NHCs) have emerged as a powerful class of ligands that often exhibit superior stability and activity compared to phosphines, especially for challenging coupling reactions. beilstein-journals.org Chiral ligands can be employed for asymmetric catalysis, although this is more relevant when creating chiral centers adjacent to the ring rather than for the synthesis of the aromatic ring itself. diva-portal.org The optimal ligand for the synthesis of this compound would need to be robust enough to handle the potentially coordinating nature of the pyridine nitrogen and methoxy group while effectively catalyzing the desired bond formation.

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry emphasizes the importance of environmentally benign processes. The principles of Green Chemistry provide a framework for evaluating and improving the synthesis of molecules like this compound. researchgate.net

Key green considerations for this synthesis include:

Waste Prevention: Designing syntheses to minimize byproducts. Catalytic methods are inherently superior to stoichiometric ones in this regard, as they reduce inorganic waste from reagents like POCl₃. acs.org

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. C-H activation and addition reactions are ideal as they avoid the use of leaving groups.

Less Hazardous Chemical Synthesis: Avoiding toxic reagents and solvents. This could involve replacing phosphorus oxychloride with a less hazardous chlorinating agent or developing a catalytic chlorination process. acs.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure. Microwave-assisted synthesis can often dramatically reduce reaction times and energy consumption compared to conventional heating. ijarsct.co.innih.gov

Use of Renewable Feedstocks: While not always feasible for complex heterocycles, this principle encourages sourcing starting materials from non-petroleum origins.

Catalysis: As discussed, catalytic reagents are superior to stoichiometric reagents and are a cornerstone of green chemistry. researchgate.net

Table 3: Green Chemistry Evaluation of a Hypothetical Synthetic Step

Green PrincipleTraditional Approach (e.g., Stoichiometric Chlorination)Greener Alternative (e.g., Catalytic C-H Functionalization)
Atom Economy Low; generates stoichiometric phosphate byproducts.High; ideal reaction only produces water or H₂.
Waste (E-Factor) High; large amount of solvent and reagent waste. acs.orgLow; catalyst is recycled, less solvent needed for purification.
Hazardous Reagents Uses corrosive and toxic POCl₃.Uses a non-toxic metal catalyst and a milder oxidant if needed.
Energy Input Often requires high temperatures and prolonged heating. prepchem.comCan often be performed at lower temperatures or with microwave irradiation. nih.gov

By embracing these principles, chemists can develop synthetic routes to this compound that are not only efficient and selective but also environmentally responsible.

Solvent-Free and Reduced Solvent Methodologies

The paradigm of green chemistry encourages the minimization or complete elimination of volatile organic solvents, which are often hazardous and contribute to environmental pollution. nih.gov In the context of pyridine synthesis, several methodologies have emerged that align with this principle.

Solvent-free reaction conditions have been successfully applied in the synthesis of various heterocyclic compounds, including imidazo[1,2-a]pyridines. These reactions are often carried out by heating a neat mixture of the reactants, which can lead to significantly reduced waste and simplified purification procedures. scielo.br For instance, the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives has been achieved in good to excellent yields by reacting 2-aminopyridines with α-haloketones at 60°C without any solvent. scielo.br This approach, known as a neat reaction, showcases the potential for synthesizing complex molecules in a more environmentally benign manner. scielo.br

Another strategy involves mechanochemistry, where mechanical force is used to initiate and sustain chemical reactions. This technique has been employed for the synthesis of various nitrogen-containing heterocycles, often with minimal or no solvent. nih.gov While a specific solvent-free synthesis for this compound is not extensively documented, the principles from related syntheses can be extrapolated. A potential solvent-free approach could involve the high-temperature, uncatalyzed condensation of appropriate precursors.

Reduced solvent methodologies also play a crucial role. The use of water as a solvent is highly desirable due to its non-toxic and non-flammable nature. In some palladium-catalyzed cross-coupling reactions to produce substituted pyridines, a solvent mixture of 1,4-dioxane (B91453) and water is employed. mdpi.com While not entirely solvent-free, this significantly reduces the reliance on purely organic solvents.

The following table summarizes solvent conditions in related pyridine syntheses, illustrating the feasibility of reduced or solvent-free approaches.

ProductReactantsSolvent SystemTemperature (°C)Yield (%)Reference
Imidazo[1,2-a]pyridines2-Aminopyridines, α-HaloketonesSolvent-Free6064-91 scielo.br
Substituted Pyridines5-Bromo-2-methylpyridin-3-amine, Arylboronic acids1,4-Dioxane/Water85-95Moderate to Good mdpi.com
4-Chloro-3-methoxy-2-methylpyridine3-methoxy-2-methyl-4-pyranone, Phosphorus oxychloridePhosphorus oxychloride (reactant and solvent)80-90Not specified google.com

Atom Economy and Reaction Efficiency Optimization

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. nih.govrsc.org Reactions with high atom economy, such as additions and rearrangements, are inherently more sustainable as they generate less waste.

In the synthesis of substituted pyridines, optimizing atom economy involves the careful selection of reagents and reaction pathways. For instance, traditional methods for amine synthesis often suffer from low atom economy due to the formation of stoichiometric amounts of waste. rsc.org More modern approaches, such as "hydrogen borrowing" catalysis, aim to improve this by minimizing byproducts. rsc.org

For the synthesis of this compound, a hypothetical reaction pathway can be assessed for its atom economy. The reaction mass efficiency (RME) is another metric that provides a more practical measure of the greenness of a process by considering the masses of all reagents used, including those not incorporated into the final product. rsc.org

Optimizing reaction efficiency also involves the choice of catalysts. The use of highly active and selective catalysts can significantly improve yields and reduce the formation of side products. For example, palladium-catalyzed cross-coupling reactions are highly efficient for forming carbon-carbon bonds in the synthesis of substituted pyridines. mdpi.com The choice of catalyst, ligands, base, and solvent all play a crucial role in maximizing the efficiency of these reactions.

The table below illustrates how different synthetic strategies can impact reaction efficiency.

Reaction TypeKey FeaturesImpact on Efficiency
Multi-component Reactions (MCRs)Multiple reactants combine in a single step.Generally high atom economy as most atoms are incorporated into the product. nih.gov
Catalytic ReactionsUse of a catalyst to facilitate the reaction.Can lead to higher yields, selectivity, and lower energy consumption.
Stoichiometric ReactionsUse of stoichiometric amounts of reagents.Often have lower atom economy due to the formation of byproducts.

Flow Chemistry and Continuous Processing Techniques for Scalable Synthesis

The transition from batch to continuous manufacturing, often utilizing flow chemistry, offers significant advantages for the scalable synthesis of fine chemicals and pharmaceuticals. Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This approach provides precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, consistency, and scalability.

The potential benefits of applying flow chemistry to the synthesis of this compound include:

Enhanced Safety: Exothermic reactions can be controlled more effectively in flow reactors due to their high surface-area-to-volume ratio, which allows for efficient heat dissipation.

Improved Yield and Selectivity: Precise control over reaction conditions can minimize the formation of impurities and byproducts.

Scalability: Production can be easily scaled up by running the flow reactor for longer periods or by using multiple reactors in parallel.

Automation: Flow chemistry systems can be automated for continuous and unattended operation.

A hypothetical flow process for the synthesis of this compound could involve the continuous feeding of reactants into a heated reactor coil, followed by in-line purification to obtain the final product.

Synthesis of Structurally Related Pyridine Isomers and Analogs

The synthesis of isomers and analogs of this compound provides valuable insights into the reactivity of the pyridine ring and the methodologies that can be employed for its functionalization.

One notable isomer is 4-Chloro-3-methoxy-2-methylpyridine . A patented method for its synthesis involves the reaction of 3-methoxy-2-methyl-4-pyranone with an excess of phosphorus oxychloride. google.com In this process, phosphorus oxychloride acts as both a reactant and a solvent. After the initial reaction, dimethylformamide (DMF) is added to consume the excess phosphorus oxychloride, forming a Vilsmeier reagent as a byproduct. google.com

Another related class of compounds is the 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides . The synthesis of these complex molecules involves the chemoselective transformation of bromo-chloropyridine C-nucleosides. rsc.org For instance, the reaction of a protected 2-chloro-6-methylpyridine (B94459) C-nucleoside with sodium methoxide (B1231860) in methanol (B129727) at high temperatures yields the corresponding 2-methoxy-6-methylpyridine (B1310761) derivative. rsc.org

The synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid also provides a relevant example of pyridine functionalization. pharm.or.jp This multi-step synthesis involves the selective displacement of a fluorine atom, followed by bromination and hydrolysis. pharm.or.jp

The following table summarizes the synthesis of some structurally related pyridine derivatives.

CompoundStarting Material(s)Key Reagents/ConditionsReference
4-Chloro-3-methoxy-2-methylpyridine3-methoxy-2-methyl-4-pyranonePhosphorus oxychloride, DMF google.com
2-Methoxy-6-methylpyridine C-nucleoside2-Chloro-6-methylpyridine C-nucleosideSodium methoxide, Methanol, 120°C rsc.org
5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acidEthyl 2-fluoro-6-(N-methyl-N-pivaloyl)aminopyridine-3-carboxylate1. NaOMe, MeOH; 2. NBS; 3. NaOH pharm.or.jp
Substituted Pyridines5-Bromo-2-methylpyridin-3-amineArylboronic acids, Pd(PPh₃)₄, K₃PO₄ mdpi.com

These examples demonstrate the diverse range of synthetic transformations that can be applied to the pyridine core to introduce various functional groups and build molecular complexity. The knowledge gained from these syntheses can be instrumental in designing novel and efficient routes to this compound and its derivatives.

An in-depth analysis of the chemical behavior of this compound reveals a complex interplay of substituent effects on the pyridine core. This article explores the electrophilic and nucleophilic substitution reactions characteristic of this molecule, as well as transformations involving its methoxy group, based on established principles of pyridine chemistry and findings from related substituted pyridines.

Theoretical and Computational Studies of 3 Chloro 6 Methoxy 2 Methylpyridine and Its Derivatives

Reaction Mechanism Elucidation via Computational Modeling

Transition State Characterization and Energy Barrier Calculations

Computational chemistry is instrumental in elucidating reaction mechanisms by characterizing the structures and energies of transition states (TS). For pyridine (B92270) derivatives, particularly in reactions like nucleophilic aromatic substitution (SNAr), Density Functional Theory (DFT) is a commonly employed method to map out the potential energy surface of a reaction.

Research on related chloropyridine compounds demonstrates that DFT calculations can predict activation free energies (ΔG‡) and the stability of key intermediates, such as σ-complexes. rsc.org These calculations are crucial for understanding regioselectivity and reaction rates. For instance, in the SNAr reactions of various chloropyridines, transition state energies have been calculated to build predictive models for reactivity. rsc.orgmdpi.com The energy barrier, or activation energy, determines the kinetic feasibility of a reaction pathway. By comparing the calculated energy barriers for different potential pathways, chemists can predict the most likely reaction product.

Table 1: Calculated Free Energies of Activation (ΔG‡SNAr) for SNAr Reactions of Substituted Chloropyridines

ElectrophileΔG‡SNAr (kJ mol−1)
2-Chloropyridine88.8
2-Chloro-6-methylpyridine (B94459)>97.8
2-Chloro-5-methoxypyridine95.5
This table presents experimentally determined and calibrated activation energies for the SNAr reaction with benzyl (B1604629) alkoxide, which are used to validate computational models. rsc.org

Solvent Effects on Reaction Pathways

The solvent in which a reaction is conducted can dramatically influence its rate, selectivity, and even the mechanism itself. Computational models can account for these solvent effects through various approaches, from implicit continuum models to explicit solvent molecules. These models simulate how the solvent stabilizes or destabilizes reactants, transition states, and products, thereby altering the energy profile of the reaction.

For substitution reactions, the polarity and proticity of the solvent can dictate the stereochemical outcome. For example, studies on the solvolysis of chiral alkyl halides show that the degree of inversion or retention of configuration is highly dependent on the dissociating power of the solvent. researchgate.net In more dissociating solvents, reaction pathways may shift from a concerted SN2-like mechanism to a stepwise SN1-like mechanism involving charged intermediates. Computational studies can model these scenarios by performing calculations in different simulated solvent environments (e.g., methanol (B129727) vs. trifluoroethanol) to predict how the reaction pathway and energy barriers will change. researchgate.net Great progress has been made in the theoretical treatment of solvent effects using various quantum-chemical methods and computational strategies. weebly.com

Structure-Reactivity Relationship Studies through Computational Approaches

Quantitative Structure-Reactivity Relationship (QSRR) models are a cornerstone of modern physical organic chemistry, and computational methods are central to their development. rsc.org These models establish a mathematical correlation between a molecule's structural or electronic features and its chemical reactivity. For pyridine derivatives undergoing SNAr reactions, a robust linear relationship has been demonstrated between experimental activation energies and molecular descriptors obtained from DFT calculations. rsc.orgchemrxiv.org

Key descriptors often include:

Frontier Molecular Orbital (FMO) Energies: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile is a critical descriptor, as it indicates the molecule's ability to accept electrons from an incoming nucleophile. rsc.org

Molecular Electrostatic Potential (ESP): The ESP at the carbon atom undergoing substitution provides a measure of its electrophilicity. A more positive ESP generally correlates with higher reactivity toward nucleophiles. rsc.orgchemrxiv.org

Steric Parameters: The size and arrangement of substituents near the reaction center can influence the accessibility of the electrophilic site.

By building multivariate linear regression models using these computationally derived descriptors, researchers have successfully predicted SNAr reaction rates across a wide range of (hetero)aryl halides with high accuracy. rsc.org These models are powerful tools for predicting the reactivity of new compounds without the need for extensive experimental work.

Table 2: Key Computational Descriptors Used in QSRR Models for SNAr Reactions

DescriptorDescriptionRelevance to Reactivity
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the electrophilicity of the molecule; a lower LUMO energy facilitates nucleophilic attack.
ESP1 Average molecular electrostatic potential at the carbon atom undergoing substitution.Measures the positive charge character at the reaction site, correlating with its attraction to nucleophiles.
ESP2 Sum of average ESP values for atoms ortho and para to the reactive center.Accounts for the electronic influence of nearby substituents on the overall reactivity of the aromatic system.
This table outlines descriptors calculated from ground state wavefunctions that are used to build predictive reactivity models. rsc.orgchemrxiv.org

Prediction of Spectroscopic Signatures from First Principles (focus on methodology, not data)

"First principles" or ab initio quantum chemical calculations allow for the prediction of various spectroscopic properties of a molecule directly from theory, without empirical parameters. The general methodology involves several key steps.

First, the molecule's equilibrium geometry is determined by performing a geometry optimization, typically using DFT with a suitable functional and basis set (e.g., B3LYP/6-311+G(d,p)). mdpi.comresearchgate.net This step finds the lowest energy conformation of the molecule.

Once the optimized structure is obtained, specific spectroscopic properties can be calculated:

NMR Spectra: 1H and 13C NMR chemical shifts are commonly predicted using the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.comdergipark.org.tr This approach calculates the magnetic shielding tensors for each nucleus in the molecule, which are then converted into chemical shifts relative to a standard (e.g., tetramethylsilane).

Vibrational Spectra (IR and Raman): By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed. Diagonalizing this matrix yields the vibrational frequencies and normal modes of the molecule, which correspond to the peaks in its theoretical IR and Raman spectra. researchgate.netdergipark.org.tr

Electronic Spectra (UV-Vis): The electronic transitions that give rise to UV-Vis absorption are calculated using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comdergipark.org.tr This method computes the excitation energies from the ground state to various excited states, corresponding to the absorption wavelengths (λmax) in the electronic spectrum.

This predictive power is invaluable for confirming chemical structures, assigning experimental spectra, and understanding the electronic structure of novel compounds.

Strategic Utility of 3 Chloro 6 Methoxy 2 Methylpyridine As a Precursor in Complex Molecule Synthesis

Construction of Advanced Heterocyclic Systems Utilizing 3-Chloro-6-methoxy-2-methylpyridine

The strategic placement of functional groups on the this compound ring makes it an ideal starting material for the synthesis of more complex heterocyclic systems. The chlorine atom can be displaced through nucleophilic substitution or participate in cross-coupling reactions, while the methyl group can be functionalized, and the methoxy (B1213986) group can be cleaved to reveal a pyridone.

The inherent reactivity of this compound allows for its use in the construction of polycyclic pyridine (B92270) derivatives. These complex structures are often assembled through a series of reactions that build additional rings onto the initial pyridine core. For example, the synthesis of dihydroisoquinoline and dihydropyridine (B1217469) derivatives can be achieved through asymmetric dearomative three-component reactions involving substituted pyridines. chinesechemsoc.org In these reactions, the pyridine ring undergoes an annulation, leading to the formation of a new fused ring system. The regioselectivity of this annulation can be influenced by the substituents on the pyridine ring, with steric hindrance and electronic effects playing a crucial role. chinesechemsoc.org For instance, with 3-substituted pyridines, the annulation often occurs at the less sterically hindered C6 position. chinesechemsoc.org

The development of new heterocyclic ring systems is a significant area of research, and this compound can serve as a key building block in this endeavor. For instance, new fused heterocyclic systems like pyrazolo[5′,1′:2,3]pyrimido[4,5-b] agropages.comsmolecule.combenzoxazines have been synthesized from starting materials that could be conceptually derived from functionalized pyridines. clockss.org The general strategy often involves the construction of a heterocyclic ring onto a pre-existing ring system. clockss.org While direct examples using this compound were not found, its structure is amenable to similar synthetic strategies for creating novel fused systems. For example, the chlorine atom could be a site for intramolecular cyclization to form a new ring.

Role in Multi-Step Convergent Synthetic Strategies for Pyridine-Containing Scaffolds

Convergent synthesis, where different fragments of a target molecule are synthesized separately and then joined together, is a powerful strategy for creating complex molecules. This compound and its derivatives are valuable in such strategies. For instance, the synthesis of the benzo cyclohepta[1,2-b]pyridine scaffold, a core structure in some antihistamines, can involve the coupling of a functionalized pyridine intermediate with another molecular fragment. While the provided example does not use this compound directly, the principle of using a pre-functionalized pyridine in a convergent synthesis is clearly demonstrated. The chloro and methoxy groups on the specified compound offer handles for such coupling reactions.

Development of Libraries of Pyridine-Based Scaffolds for Research Purposes

The creation of libraries of related compounds is crucial for drug discovery and materials science research. This compound is an excellent starting point for generating such libraries. Its multiple reaction sites allow for the introduction of diverse substituents, leading to a wide range of pyridine-based scaffolds. For example, a 2-chloro-5-bromopyridine scaffold has been immobilized on a solid phase and subjected to various reactions to create a library of pyridine derivatives. researchgate.netacs.org This approach allows for the efficient and selective synthesis of numerous compounds for screening purposes. researchgate.net The reactivity of the chloro and methyl groups in this compound would similarly allow for the generation of diverse libraries of compounds.

Innovation in Agrochemical Intermediate Synthesis

Pyridine derivatives are essential components of many modern agrochemicals due to their high efficiency and low toxicity. agropages.com this compound and related compounds serve as crucial intermediates in the synthesis of these agrochemicals. For example, chlorinated and fluorinated derivatives of methylpyridine are used to produce a variety of pesticides. agropages.com While a direct synthesis of a commercial agrochemical from this compound was not identified in the search results, the structural motifs present in this compound are common in agrochemical synthesis. For instance, trifluoromethylpyridine derivatives, which are key in many agrochemicals, are often synthesized from chlorinated pyridine precursors. jst.go.jpsemanticscholar.org The combination of a chloro, methoxy, and methyl group on the pyridine ring provides a versatile platform for accessing a range of agrochemical intermediates.

Material Science Precursor Applications (e.g., monomers for specialized polymers, advanced ligands)

The unique electronic and structural properties of pyridine derivatives make them valuable in material science. This compound can serve as a precursor for materials with specialized applications. For example, pyridine-based compounds are used as ligands for creating metal complexes and coordination polymers. thegoodscentscompany.com The ability of the pyridine nitrogen to coordinate with metal ions is a key feature in this application. Furthermore, functionalized pyridines can be used as monomers in the synthesis of specialized polymers. While a direct application of this compound as a monomer was not found, its structure is suitable for polymerization through reactions involving its functional groups. For instance, the chloro group could be used in cross-coupling polymerization reactions. The development of pyridine-based materials for applications such as nonlinear optics is an active area of research. researchgate.net

Advanced Analytical Methodologies for the Characterization and Quantification of 3 Chloro 6 Methoxy 2 Methylpyridine in Research Contexts

Development of Hyphenated Chromatographic Techniques for Purity Assessment in Reaction Mixtures (e.g., GC-MS, LC-MS methods development)

Hyphenated chromatographic techniques are indispensable for the purity assessment of 3-Chloro-6-methoxy-2-methylpyridine, allowing for the separation, identification, and quantification of the target compound from complex reaction mixtures, including starting materials, by-products, and intermediates.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds like this compound, GC-MS is a powerful analytical tool. The development of a robust GC-MS method involves the careful selection of a capillary column, typically one with a non-polar or medium-polarity stationary phase, to achieve optimal separation. A temperature gradient program is established to ensure the efficient elution of components with varying boiling points. The mass spectrometer detector provides high sensitivity and specificity, enabling the identification of impurities even at trace levels through their unique mass spectra. cromlab-instruments.es The development process would also optimize injection parameters, such as split/splitless mode, to ensure accurate quantification. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique for analyzing a wide range of compounds, including those that are not suitable for GC analysis. rsc.org For this compound, a reversed-phase LC method would likely be developed. nih.gov This involves selecting an appropriate C18 or similar column and optimizing the mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile or methanol (B129727), to achieve the desired separation. mdpi.com The inclusion of additives such as formic acid or ammonium acetate can improve peak shape and ionization efficiency. researchgate.net The mass spectrometer, often a tandem quadrupole (MS/MS), allows for highly selective and sensitive detection using modes like multiple reaction monitoring (MRM), which is crucial for quantifying the target compound in complex matrices. nih.gov

Table 1: Illustrative Parameters for Chromatographic Method Development

ParameterGC-MS ConsiderationsLC-MS Considerations
ColumnCapillary column (e.g., DB-5ms, HP-5ms)Reversed-phase column (e.g., C18, C8)
Mobile/Carrier GasHelium or HydrogenAcetonitrile/Methanol and Water gradient
DetectorMass Spectrometer (Electron Ionization)Tandem Mass Spectrometer (Electrospray Ionization)
TemperatureTemperature programming (e.g., 50-250°C)Isothermal (e.g., 30-40°C)
Quantification ModeSelected Ion Monitoring (SIM)Multiple Reaction Monitoring (MRM)

Advanced NMR Spectroscopic Techniques for Elucidating Reaction Pathways and Intermediate Structures (e.g., 2D NMR, solid-state NMR methodology)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of molecules. Advanced NMR techniques provide deeper insights into the connectivity and spatial arrangement of atoms, which is vital for identifying reaction intermediates and understanding reaction pathways involving this compound. ipb.pt

2D NMR Spectroscopy: Two-dimensional NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals of this compound and its derivatives.

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to map out the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range couplings between protons and carbons (typically 2-3 bonds), which is essential for connecting different fragments of a molecule and confirming the substitution pattern on the pyridine (B92270) ring. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can be used to determine the conformation of the molecule.

By analyzing reaction aliquots at different time points with these techniques, it is possible to identify the structures of transient intermediates, providing direct evidence for the proposed reaction mechanism. nih.gov

Solid-State NMR (ssNMR): When this compound or its derivatives are crystalline or amorphous solids, ssNMR becomes a valuable tool. wikipedia.org Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can provide high-resolution spectra of solid samples, offering information about polymorphism, conformation, and intermolecular interactions in the solid state. iastate.eduresearchgate.net This is particularly useful for characterizing the final product or stable intermediates that can be isolated. europeanpharmaceuticalreview.com

X-ray Crystallography for Absolute Stereochemistry and Conformation of Derivatives (where applicable to research compounds)

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org While this compound itself is not chiral, if it is used to synthesize derivatives that contain stereocenters, X-ray crystallography can be employed to determine the absolute stereochemistry of the final product.

The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis yields a detailed electron density map, from which the precise positions of all atoms in the crystal lattice can be determined. spast.org The data obtained provides invaluable information on:

Bond lengths and angles: Confirming the covalent structure of the molecule.

Torsional angles: Defining the conformation of the molecule in the solid state. researchgate.net

Intermolecular interactions: Revealing details about crystal packing, including hydrogen bonds and π-π stacking. nih.gov

Absolute configuration: For chiral molecules, allowing for the unambiguous assignment of R/S configurations.

For example, studies on related substituted pyridine derivatives have successfully used X-ray crystallography to elucidate their molecular geometry and packing in the crystal lattice. researchgate.netresearchgate.netresearchgate.net

Table 2: Crystallographic Data for an Exemplary Pyridine Derivative

ParameterExample Value
Crystal systemMonoclinic
Space groupP21/c
Unit cell dimensionsa = 6.52 Å, b = 10.25 Å, c = 9.14 Å, β = 94.18°
Volume609.4 ų
Z (molecules per unit cell)4

Note: Data is illustrative and based on a representative chloromethylpyridine structure. researchgate.net

Spectrophotometric and Electrochemical Methods for Reaction Monitoring and Kinetic Studies

Spectrophotometric Methods: UV-Visible spectrophotometry can be a straightforward and effective method for monitoring the progress of reactions involving this compound, provided that the reactants, intermediates, or products have distinct chromophores. The pyridine ring exhibits characteristic UV absorbance, and changes in its substitution pattern during a reaction can lead to shifts in the absorption maximum (λmax) or changes in molar absorptivity. researchgate.net By monitoring the change in absorbance at a specific wavelength over time, the reaction kinetics can be determined. thermofisher.com This method is particularly well-suited for kinetic studies due to its simplicity and the ease of in-situ measurements.

Electrochemical Methods: Techniques such as cyclic voltammetry (CV) can provide valuable insights into the redox properties of this compound and its reaction intermediates. By scanning the potential applied to an electrode and measuring the resulting current, one can identify oxidation and reduction events. These methods can be used to:

Determine the redox potentials of the species involved in a reaction.

Study the mechanism of electron transfer steps.

Monitor the concentration of electroactive species in real-time, thereby providing kinetic information.

Application of In Situ Spectroscopic Methods for Real-Time Reaction Analysis

In situ spectroscopic methods allow for the real-time analysis of a chemical reaction as it occurs, without the need for sampling. This provides a dynamic view of the reaction, enabling the detection of short-lived intermediates and the precise determination of reaction kinetics.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: ATR-FTIR is a powerful technique for monitoring reactions in solution. youtube.com An ATR probe is inserted directly into the reaction vessel, and the infrared spectra are recorded continuously. youtube.com This allows for the tracking of functional group changes in real-time. For reactions involving this compound, one could monitor the disappearance of reactant peaks and the appearance of product peaks, providing a detailed reaction profile. For instance, in situ FTIR has been effectively used to study the adsorption and reaction of pyridine on catalyst surfaces. researchgate.netresearchgate.net

Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that is highly complementary to FTIR. It is particularly advantageous for monitoring reactions in aqueous media and for observing non-polar bonds. A Raman probe can be inserted into the reaction, and the scattering of laser light is measured to generate a spectrum. nih.gov This technique can be used to track changes in the concentration of reactants, products, and intermediates, making it an excellent tool for real-time reaction monitoring and kinetic analysis. aiche.orgspectroscopyonline.com The use of Surface-Enhanced Raman Spectroscopy (SERS) can further increase sensitivity for monitoring reactions, especially in flow chemistry setups. jasco-global.com

Emerging Research Frontiers and Future Directions in 3 Chloro 6 Methoxy 2 Methylpyridine Chemistry

Sustainable and Green Chemical Synthesis Innovations for Pyridine (B92270) Derivatives

The chemical industry's increasing focus on sustainability has spurred the development of green chemistry principles for the synthesis of pyridine derivatives. ijarsct.co.in Traditional methods for pyridine synthesis often rely on hazardous reagents, harsh reaction conditions, and volatile organic solvents, leading to significant environmental impact and waste generation. ijarsct.co.in In response, a variety of innovative and eco-friendly techniques are being developed and applied to the synthesis of complex pyridines like 3-Chloro-6-methoxy-2-methylpyridine. nih.gov

These green protocols aim to improve efficiency while minimizing environmental harm. researchgate.net Key innovations include:

Green Catalysts: The use of recyclable and non-toxic catalysts is a cornerstone of green pyridine synthesis. nih.gov This includes biocatalysts and enzyme-mediated reactions that offer promising sustainable alternatives. ijarsct.co.in

Environmentally Friendly Solvents: Replacing hazardous organic solvents with greener alternatives like water or conducting reactions in a solvent-free environment significantly reduces pollution. ijarsct.co.innih.gov

Alternative Energy Sources: Techniques such as microwave-assisted synthesis and ultrasound-assisted production can dramatically reduce reaction times, increase yields, and lower energy consumption compared to conventional heating methods. nih.govnih.gov Mechanochemistry, which uses mechanical force to drive reactions, also presents a novel solvent-free approach. ijarsct.co.in

These sustainable methods are not only environmentally beneficial but also offer advantages in terms of operational simplicity and cost-effectiveness, paving the way for more responsible manufacturing of pyridine-based compounds. researchgate.net

Synthesis ApproachTraditional MethodGreen InnovationKey Advantages of Green Approach
Solvent UseOften requires volatile and toxic organic solvents.Aqueous-phase reactions, solvent-free conditions. ijarsct.co.inReduced pollution, lower cost, improved safety.
Energy InputProlonged heating at high temperatures. ijarsct.co.inMicrowave irradiation, ultrasound assistance. nih.govFaster reaction rates, lower energy consumption.
CatalysisUse of hazardous and non-recyclable catalysts.Development of green, recyclable catalysts. nih.govReduced waste, catalyst reusability, lower environmental impact.
ProcessMulti-step synthesis with intermediate isolation.One-pot multicomponent reactions. nih.govIncreased efficiency, reduced waste and resource consumption.

Integration with Machine Learning and AI for Reaction Optimization and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing synthetic chemistry, offering powerful tools to accelerate the discovery and optimization of reaction pathways for molecules like this compound. chemcopilot.comrjptonline.org These computational approaches can analyze vast datasets of chemical reactions to identify patterns and make predictions that are beyond the scope of human intuition. chemai.io

Key applications of AI and ML in this field include:

Reaction Outcome Prediction: Machine learning models can predict the major product of a chemical reaction, its yield, and potential side products with increasing accuracy. acs.orgmit.edu These models are trained on large databases of experimental reactions and can help chemists design more effective experiments by anticipating outcomes. mit.edu

Optimization of Reaction Conditions: AI-driven algorithms can navigate the complex interplay of variables such as temperature, solvent, catalyst, and concentration to rapidly identify the optimal conditions for a specific reaction. beilstein-journals.orgsemanticscholar.org This automated, self-optimizing approach can significantly reduce the number of experiments needed, saving time and resources. semanticscholar.org

Computer-Aided Synthesis Planning (CASP): AI tools can propose novel and efficient synthetic routes for a target molecule. beilstein-journals.org By treating chemical reactions as a language translation problem (reactants to products), models like transformers can design multi-step syntheses, accelerating the development of new compounds. chemcopilot.com

These technologies are moving chemistry toward a new paradigm of "self-driving" laboratories, where robotic platforms integrated with AI can autonomously design, execute, and optimize chemical syntheses. beilstein-journals.org

AI/ML ApplicationDescriptionImpact on Synthesis of Pyridine Derivatives
Reaction PredictionModels are trained on vast reaction databases to predict the most likely product(s) and yields under specific conditions. acs.orgmit.eduReduces trial-and-error experimentation; allows for more rational design of synthetic routes.
Condition OptimizationAlgorithms systematically explore reaction parameters (e.g., temperature, solvent, catalyst) to find the optimal settings for yield and selectivity. beilstein-journals.orgsemanticscholar.orgAccelerates the process of refining a synthetic procedure, leading to higher efficiency and purity.
Retrosynthesis & Route DesignAI platforms suggest possible synthetic pathways for a target molecule by working backward from the product. chemcopilot.combeilstein-journals.orgEnables the discovery of novel and more efficient synthetic routes to complex pyridines.
High-Throughput Experimentation (HTE) IntegrationAI algorithms guide automated robotic systems to perform and analyze a large number of experiments in parallel. semanticscholar.orgDramatically increases the speed of data collection for training more accurate predictive models.

Novel Catalyst Development for Enhanced Reactivity and Selectivity in Pyridine Functionalization

The development of novel catalysts is crucial for unlocking the full synthetic potential of the this compound scaffold. Direct functionalization of the pyridine ring, particularly through C–H activation, is a highly sought-after transformation as it avoids the need for pre-functionalized starting materials. beilstein-journals.org However, the inherent electronic properties of the pyridine ring and the coordinating ability of the nitrogen atom pose significant challenges. eurekaselect.combenthamdirect.com

Recent breakthroughs in catalysis are addressing these challenges:

Transition-Metal Catalysis: Catalysts based on transition metals like rhodium, nickel, and iridium are widely used for the selective functionalization of pyridines. beilstein-journals.orgsemanticscholar.orgthieme-connect.com Researchers are developing new ligand systems for these metals to precisely control reactivity and direct the addition of functional groups to specific positions (C2, C3, or C4) on the pyridine ring. thieme-connect.com For instance, nickel/Lewis acid cooperative catalytic systems have been developed for direct C4-alkylation. beilstein-journals.org

Rare Earth Metal Catalysis: Catalysts based on rare earth metals like scandium have also shown effectiveness in the C-H functionalization of pyridines with imines. beilstein-journals.org

Photoredox Catalysis: Visible-light-driven photoredox catalysis has emerged as a powerful and mild method for pyridine functionalization. acs.org This approach uses light to generate reactive radical species that can engage with the pyridine ring, often under transition-metal-free conditions, which is environmentally advantageous. acs.org

Heterogeneous Catalysis: The development of solid-supported catalysts, such as pyridinedicarboxamide functionalized mesoporous organosilicas, offers significant advantages. mdpi.com These materials act as efficient and recyclable basic catalysts for reactions like the Knoevenagel condensation, demonstrating high stability and reusability. mdpi.com

These advanced catalytic systems provide chemists with a more versatile and precise toolkit for modifying the this compound core, enabling the synthesis of a diverse range of derivatives.

Catalyst TypeMetals/SystemApplication in Pyridine FunctionalizationKey Advantages
Transition-Metal CatalystsNi, Rh, Ir, Pd beilstein-journals.orgsemanticscholar.orgDirect C-H alkylation, arylation, and alkenylation at various positions. thieme-connect.comHigh reactivity and potential for high regioselectivity.
Rare Earth Metal CatalystsSc, Gd beilstein-journals.orgEffective for C-H alkylation with imines. beilstein-journals.orgOffers alternative reactivity patterns to traditional transition metals.
Organic Photocatalystse.g., Quinolinone acs.orgVisible-light-driven, metal-free functionalization (e.g., phosphinoylation, carbamoylation). acs.orgMild reaction conditions, environmentally friendly, avoids toxic metals.
Heterogeneous CatalystsPyridine-functionalized organosilicas. mdpi.comBase-catalyzed reactions like Knoevenagel condensation. mdpi.comExcellent stability, recyclability, and ease of separation.

Exploration of Unconventional Reactivity Pathways and Activation Strategies

Moving beyond traditional synthetic methods, researchers are exploring unconventional strategies to activate the pyridine ring, enabling novel transformations that were previously challenging. uiowa.edu These methods often involve manipulating the electronic properties of the pyridine nitrogen to facilitate reactions. uiowa.edu For a substrate like this compound, these strategies open up new avenues for creating complex molecular architectures.

Prominent unconventional activation strategies include:

N-Activation: The nitrogen atom in the pyridine ring can be targeted to alter the ring's reactivity. uiowa.edu Formation of N-oxides or pyridinium salts can activate the ring for subsequent functionalization. eurekaselect.combenthamdirect.com For example, N-alkenyl-2-pyridones can be prepared from 2-halopyridinium salts under mild conditions. uiowa.edu

Direct C-H Activation: As mentioned previously, the direct functionalization of C-H bonds is a major goal in modern synthesis. eurekaselect.com Strategies are being developed to overcome the challenge posed by the coordinating pyridine nitrogen, allowing for direct, regioselective installation of functional groups without pre-activation. benthamdirect.com

Photocatalysis: The use of visible light to drive reactions provides a mild and powerful tool for generating radical intermediates that can react with pyridinium derivatives. acs.org This method allows for site-selective functionalization that can be controlled by the choice of radical source. acs.org

Reductive Functionalization: By precisely controlling the reduction of pyridine-fused N-heteroarenes, reactive intermediates like enamines and radicals can be generated and trapped. acs.org This strategy provides a basis for developing novel tandem reactions to construct new N-heterocycles under mild, hydrogen-free conditions. acs.org

These innovative approaches are expanding the synthetic playbook for pyridine chemistry, allowing for the construction of previously inaccessible molecules from readily available starting materials like this compound.

Activation StrategyDescriptionPotential TransformationAdvantage
Pyridine N-Oxide FormationOxidation of the ring nitrogen alters the electronic distribution, activating the C2 and C4 positions for nucleophilic attack. eurekaselect.comIntroduction of various functional groups at positions ortho and para to the nitrogen.Changes the inherent reactivity of the pyridine ring.
Pyridinium Salt FormationAlkylation or acylation of the nitrogen makes the ring highly electron-deficient and susceptible to attack by nucleophiles. uiowa.eduuiowa.eduAllylation, alkenylation, and other C-C bond-forming reactions. uiowa.eduEnables reactions that are not feasible with the neutral pyridine.
Visible-Light Photoredox CatalysisUses light and a photocatalyst to generate radicals that add to activated pyridine derivatives. acs.orgSite-selective installation of alkyl, amide, and phosphinoyl groups. acs.orgExtremely mild, metal-free conditions with high functional group tolerance.
Controlled Reductive FunctionalizationPartial reduction of the pyridine ring generates reactive intermediates that undergo further transformations. acs.orgTandem reactions to build complex, functionalized N-heterocycles.Atom-economical, avoids harsh oxidants, and uses readily available feedstocks. acs.org

Expanding its Role in Emerging Fields of Chemical Synthesis and Material Science

The unique substitution pattern of this compound—featuring chloro, methoxy (B1213986), and methyl groups—makes it a highly versatile building block for advanced applications in both chemical synthesis and material science. Pyridine derivatives are integral to a vast range of fields, including pharmaceuticals, agrochemicals, and organic electronics, due to their distinct chemical and physical properties. nih.govuiowa.edu

Future directions for the application of this compound and its derivatives include:

Medicinal Chemistry: As a functionalized scaffold, it can serve as a starting point for the synthesis of complex, biologically active molecules. nih.gov The strategic placement of its substituents allows for selective modification to fine-tune interactions with biological targets.

Agrochemicals: Substituted pyridines are a well-established class of compounds in the agricultural industry. innospk.com The development of novel derivatives from this compound could lead to new pesticides with improved efficacy and environmental profiles.

Materials Science: The pyridine ring is a key component in materials like polymers, ligands for catalysis, and organic electronics. uiowa.edu Derivatives of this compound could be incorporated into:

Organic Light-Emitting Diodes (OLEDs): The electronic properties of the pyridine ring can be tuned for use in emissive or charge-transport layers.

Sensors: The nitrogen atom can act as a binding site for detecting metal ions or other analytes.

Functional Polymers: Incorporation into polymer backbones can impart specific thermal, optical, or conductive properties.

Heterogeneous Catalysis: Pyridine-containing frameworks, such as periodic mesoporous organosilicas, can be designed to act as highly efficient and stable catalysts. mdpi.com The specific functional groups on the pyridine unit can be tailored to control the catalytic activity and selectivity. mdpi.com

The continued exploration of new synthetic methodologies will undoubtedly expand the utility of this compound, establishing it as a crucial intermediate in the development of next-generation chemicals and materials.

Emerging FieldPotential Role of this compound DerivativesKey Properties/Functionalities
PharmaceuticalsCore scaffold for synthesizing novel Active Pharmaceutical Ingredients (APIs). innospk.comAbility to form specific hydrogen bonds and hydrophobic interactions with biological targets.
AgrochemicalsIntermediate for next-generation pesticides or herbicides. innospk.comEnhanced biological activity and tailored environmental persistence.
Organic ElectronicsComponent in materials for OLEDs, organic photovoltaics (OPVs), and field-effect transistors (OFETs). uiowa.eduTunable electronic properties (HOMO/LUMO levels), charge transport capabilities.
Advanced CatalysisLigands for metal catalysts or functional units in heterogeneous catalysts. mdpi.comCoordination to metal centers, basicity for catalytic cycles, stability under reaction conditions.
Chemical SensorsSensing materials for the detection of specific analytes (e.g., metal ions, pollutants).Selective binding properties, changes in optical or electronic signals upon binding.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Chloro-6-methoxy-2-methylpyridine, and how can purity be maximized?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, substituting a chloro group on a pyridine ring using methoxybenzyl alcohol derivatives in the presence of a base like potassium carbonate . Key steps include:

  • Reagent selection : Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity.
  • Monitoring : TLC or HPLC to track reaction progress and identify by-products.

Q. How can structural ambiguities in this compound be resolved using crystallographic techniques?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is ideal. Tools like SHELXL and ORTEP-3 enable refinement of atomic coordinates and thermal parameters.

  • Crystal growth : Slow evaporation of saturated solutions in dichloromethane or acetonitrile.
  • Data collection : High-resolution (≤ 0.8 Å) datasets at low temperature (100 K) to reduce thermal motion artifacts.
  • Validation : Check for R-factor convergence (< 5%) and ADPs (anisotropic displacement parameters) using WinGX .

Q. What spectroscopic methods are recommended for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substitution patterns. Key signals: methoxy (~δ 3.8 ppm), aromatic protons (δ 6.5–8.0 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns.
  • IR : Peaks at ~1250 cm⁻¹ (C-O stretch, methoxy) and ~750 cm⁻¹ (C-Cl stretch) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the regioselectivity of further functionalization?

  • Methodology : Computational studies (DFT, e.g., Gaussian or ORCA) predict reactivity:

  • Electrophilic substitution : Methoxy groups activate the para position, while chloro groups deactivate the ortho/para positions.
  • Case study : Substitution at the 4-position of pyridine is favored due to electron-donating methoxy and electron-withdrawing chloro groups creating a polarized ring .
    • Experimental validation : Competitive reactions with iodomethane or HNO₃ to compare product distributions via GC-MS .

Q. What strategies mitigate by-product formation during halogen-exchange reactions involving this compound?

  • Methodology :

  • Temperature control : Reactions at −78°C (dry ice/acetone bath) reduce radical pathways.
  • Catalyst optimization : Use Pd(OAc)₂/Xantphos for Suzuki couplings to minimize homocoupling by-products .
  • Workup : Aqueous extraction with Na₂S₂O₃ to remove unreacted halogens.

Q. How can computational modeling aid in predicting biological activity or material properties?

  • Methodology :

  • Docking studies (AutoDock Vina) : Screen against enzyme targets (e.g., kinases) using PubChem’s 3D conformer .
  • QSAR models : Correlate Hammett σ values of substituents with logP or toxicity (e.g., using ECOSAR) .
  • Solubility prediction : COSMO-RS simulations in water/DMSO mixtures .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to address experimental variability?

  • Analysis : Melting points range from 85–92°C in literature due to:

  • Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. acetone).
  • Impurities : Use DSC (differential scanning calorimetry) to detect eutectic mixtures .
    • Resolution : Report solvent used for crystallization and heating rate (e.g., 2°C/min) .

Q. Conflicting reactivity in cross-coupling reactions: Role of steric vs. electronic factors?

  • Analysis : Steric hindrance from the 2-methyl group may override electronic activation.

  • Case study : Buchwald-Hartwig amination fails at the 4-position despite computational predictions, requiring bulkier ligands (e.g., t-BuBrettPhos) .
    • Resolution : Conduct Hammett plots to quantify electronic contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.